molecular formula C18H21IN2 B595579 (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene CAS No. 147545-82-2

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene

Cat. No. B595579
CAS RN: 147545-82-2
M. Wt: 392.284
InChI Key: DDCYEFZYMIPQOH-UHFFFAOYSA-N
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Description

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene (hereafter referred to as “HIPD”) is an organic compound that is widely used in the scientific research community. HIPD is an important building block for a variety of applications, including organic synthesis, drug discovery, and chemical biology. HIPD is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, including amines, esters, and alcohols. HIPD also has potential applications in drug discovery, as it can be used to modify existing drugs or create new ones. Furthermore, HIPD can be used to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs.

Scientific Research Applications

  • Organic Field-Effect Transistors and Memory Elements : A study by Mushrush et al. (2003) reported the synthesis of mixed phenylene-thiophene oligomers, which are closely related to the compound . These compounds were characterized for their potential in creating high-performance organic field-effect transistors and nonvolatile transistor memory elements, displaying high carrier mobilities and stable memory effects even as solution-cast devices (Mushrush et al., 2003).

  • Switchable Dielectric Permittivity : Stangenberg et al. (2014) studied the thermodynamic, optical, structural, and dynamic properties of a semifluorinated azobenzene derivative, a compound structurally related to "(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene". This research found that the material exhibited a temperature and dc-bias-driven switchable dielectric permittivity, which could have applications in molecular switches and electro-optic devices (Stangenberg et al., 2014).

  • Crystal Structure Analysis : The work by Huang et al. (2002) focused on the synthesis and X-ray structural analysis of various azobenzene derivatives, including compounds similar to "(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene". This research provided detailed insights into the crystal structures of these compounds, which is crucial for understanding their material properties and potential applications (Huang et al., 2002).

  • Photophysical Characterization : The study by Chin et al. (2010) investigated the synthesis, X-ray structure, and photophysical properties of azobenzene derivatives. These insights are valuable for applications in areas like photonics and optical materials (Chin et al., 2010).

  • Exciton Transfer in Self-Assembled Monolayers : Benassi and Corni (2013) conducted a study on azobenzene derivatives in self-assembled monolayers (SAMs), exploring their potential in technological applications due to their photoisomerization capabilities. This research highlights the importance of understanding intermolecular exciton transfer in these systems (Benassi & Corni, 2013).

properties

IUPAC Name

(4-hexylphenyl)-(4-iodophenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2/c1-2-3-4-5-6-15-7-11-17(12-8-15)20-21-18-13-9-16(19)10-14-18/h7-14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCYEFZYMIPQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857445
Record name (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene

CAS RN

147545-82-2
Record name (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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